molecular formula C22H18N2O B3262147 N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide CAS No. 35216-74-1

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

Cat. No.: B3262147
CAS No.: 35216-74-1
M. Wt: 326.4 g/mol
InChI Key: BKDWJPPCPHBKAW-UHFFFAOYSA-N
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Description

N-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]acetamide is a naphthalene-based acetamide derivative characterized by two fused naphthalene rings, with an amino group (-NH₂) at position 2 of the first naphthalene unit and an acetamide group (-NHCOCH₃) at position 2 of the second naphthalene moiety.

Properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-14(25)24-20-13-11-16-7-3-5-9-18(16)22(20)21-17-8-4-2-6-15(17)10-12-19(21)23/h2-13H,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDWJPPCPHBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H15N2OC_{16}H_{15}N_2O and a molecular weight of approximately 253.31 g/mol. Its structure features a naphthalene core substituted with an acetamide group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Naphthalene Derivative : Starting from 2-amino-naphthalene derivatives.
  • Acetylation : The amine group is acetylated to form the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
CCRF-CEM (Leukemia)10Induction of apoptosis via mitochondrial pathway
LnCAP (Prostate Cancer)4.34Inhibition of SIRT1, leading to reduced cell viability

Research indicates that the compound's mechanism involves the modulation of sirtuins (SIRT1 and SIRT2), which are implicated in cancer progression and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The compound demonstrated moderate antifungal activity against Candida albicans with an IC50 value indicating effective inhibition .

Study on SIRT Inhibition

A significant study explored the compound's role as a selective inhibitor of SIRT1 and SIRT2. The findings suggest that inhibition of these sirtuins can lead to anti-inflammatory effects and reduced tumor growth in xenograft models .

Toxicological Assessment

Toxicity studies have indicated that this compound exhibits low toxicity in normal human cells while maintaining efficacy against cancer cells. This selectivity is crucial for developing therapeutics with minimal side effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H18N2OC_{22}H_{18}N_{2}O and a molecular weight of 326.4 g/mol. It features a complex structure that includes a dual naphthalene moiety and an acetamide functional group, which contributes to its chemical reactivity and potential biological activities.

Medicinal Chemistry Applications

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide exhibits properties that may be leveraged in drug development. Its structural similarity to various biologically active compounds positions it as a candidate for further investigation in therapeutic contexts.

Case Studies in Drug Development

  • Antioxidant Activity : Research indicates that compounds structurally related to this compound can act as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway crucial for cellular defense against oxidative stress. This suggests potential applications in treating oxidative stress-related diseases, including neurodegenerative disorders .
  • Cancer Therapeutics : A study highlighted the synthesis of aryl benzylamine-based inhibitors that showed promising results against prostate cancer. The design relied on structural analogs of compounds like this compound . These findings imply that this compound could serve as a lead structure for developing selective anticancer agents.

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its reactivity and ability to act as an intermediate in various chemical reactions.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Reductive amination of naphthalene derivatives.
  • Cross-coupling reactions involving naphthalene and amine substrates .

Comparison with Similar Compounds

Comparison with Similar Acetamide-Naphthalene Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent placement, linker groups, and additional functional moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method Biological/Chemical Relevance References
Target Compound :
N-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Two naphthalene cores; -NH₂ at C2 of naphthalene-1; -NHCOCH₃ at C2 of naphthalene-2 Not reported Not specified Hypothesized bioactivity (based on analogs)
N-(1-(Naphthalen-2-yl)ethyl)acetamide Ethyl linker between acetamide and naphthalen-2-yl group 213.27 Enantioselective hydrogenation using Rhodium catalysts High enantiomeric excess (97.4% ee); chiral intermediate in catalysis
N-(2-Hydroxy-1-naphthalenyl)acetamide Hydroxyl (-OH) at C2 of naphthalene 215.23 Hydrolysis of 1-amidoalkyl-2-naphthol precursors Medicinal scaffold for hypertensive agents
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Benzoyl and dimethoxyphenethyl groups 406.46 Multi-step condensation Antiproliferative activity against cancer cell lines
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl and naphthalen-2-yloxy groups 328.38 Nucleophilic substitution Cytotoxicity studies (potential anticancer applications)
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Imidazole-sulfanyl linker; fluorophenyl group 377.43 Thioether bond formation Antimicrobial or enzyme inhibition (speculative)

Physicochemical Data

Table 2: Spectroscopic and Physical Properties
Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
N-[(4-Methoxyphenyl)(2-hydroxynaphthalen-1-yl)methyl]acetamide 178 3399 (O-H), 1639 (C=O) 1H NMR: 2.1 (s, CH₃CO), 5.2 (s, NH)
N-(2-Hydroxy-1-naphthalenyl)acetamide Not reported 3245 (N-H), 1639 (C=O) 13C NMR: 169.5 (C=O), 148.0 (C-OH)

Research Findings and Gaps

  • Synthesis Challenges : Direct data on the target compound’s synthesis are absent; methods for analogs suggest possible routes via Suzuki coupling or condensation .
  • Contradictions: While antiproliferative and cytotoxic activities are noted in analogs, the target compound’s bioactivity remains unverified .

Q & A

Basic Research Question

  • IR Spectroscopy :
    • Amide C=O stretch: 1630–1680 cm<sup>−1</sup> (strong).
    • N–H bending: 1520–1560 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR :
    • Aromatic protons: δ 7.1–8.5 ppm (multiplet patterns indicate naphthalene substitution).
    • Acetamide methyl: δ 2.0–2.2 ppm (singlet) .
  • <sup>13</sup>C NMR :
    • Amide carbonyl: δ 165–170 ppm.
    • Naphthalene carbons: δ 120–135 ppm .
  • Mass Spectrometry : Parent ion ([M+H]<sup>+</sup>) matches molecular weight (e.g., m/z 336 for C22H18N2O) with fragmentation patterns confirming acetamide cleavage .

How can contradictions in NMR and X-ray data during structural elucidation be resolved?

Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Methodological approaches include:

  • Variable-temperature NMR : Detect conformational changes (e.g., amide rotamers) by observing peak splitting at low temperatures .
  • DFT calculations : Compare experimental <sup>13</sup>C shifts with computed values to identify dominant conformers.
  • Hirshfeld surface analysis : Maps derived from X-ray data highlight intermolecular interactions (e.g., π-stacking) that may influence NMR shifts .
  • Co-crystallization studies : Introduce heavy atoms (e.g., bromine) to improve X-ray resolution and reduce disorder .

What computational tools support the analysis of electronic properties and potential bioactivity?

Advanced Research Question

  • Docking studies (AutoDock Vina) : Screen against biological targets (e.g., kinases) using the compound’s 3D structure from crystallography .
  • DFT (Gaussian 09) : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity. For naphthalene derivatives, HOMO localization on the amino group suggests nucleophilic sites .
  • Molecular Dynamics (AMBER) : Simulate solvation effects and stability in biological membranes, critical for pharmacokinetic profiling .

What intermediates are critical in the synthesis of this compound, and how are their purities confirmed?

Basic Research Question
Key intermediates include:

  • 2-Aminonaphthalene-1-ol : Synthesized via nitration/reduction of naphthalene derivatives. Purity is confirmed by TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point analysis .
  • Naphthalen-1-yl acetamide : Formed by acetylation of the amine. IR confirms absence of free NH2 (no peak ~3300 cm<sup>−1</sup>) .
  • Multicomponent adducts : Monitor by <sup>1</sup>H NMR for disappearance of aldehyde protons (δ 9–10 ppm) .

How can synthetic yields be improved while minimizing byproducts like regioisomers?

Advanced Research Question

  • Regioselective catalysis : Use Sc(OTf)3 to direct coupling to the 1-position of naphthalene .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield by ~20% .
  • Byproduct tracking : LC-MS identifies regioisomers (e.g., 2-substituted vs. 1-substituted naphthalene) for column chromatography removal .

What strategies are effective for resolving low solubility in crystallization trials?

Advanced Research Question

  • Co-solvent systems : Ethanol/DMSO (9:1) enhances solubility without disrupting crystal packing .
  • Additive screening : Glycerol or ionic liquids (e.g., [BMIM]BF4) reduce nucleation rates, favoring larger crystals .
  • Temperature gradients : Slow cooling (0.5°C/hr) from 60°C to 4°C minimizes amorphous precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

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